molecular formula C14H14F2N2O B2369300 (E)-N-butyl-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide CAS No. 1181475-71-7

(E)-N-butyl-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide

Cat. No.: B2369300
CAS No.: 1181475-71-7
M. Wt: 264.276
InChI Key: PBRFVDGIVISUPP-UHFFFAOYSA-N
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Description

(E)-N-butyl-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide is a chemical compound known for its potential applications in various scientific fields. This compound features a cyano group, a difluorophenyl group, and a butyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-butyl-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide typically involves the reaction of 2,5-difluorobenzaldehyde with butylamine and malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by an E-isomer selective formation. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(E)-N-butyl-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The cyano and difluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N-butyl-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in cancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (E)-N-butyl-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-butyl-2-cyano-3-(2,4-difluorophenyl)prop-2-enamide
  • (E)-N-butyl-2-cyano-3-(3,5-difluorophenyl)prop-2-enamide
  • (E)-N-butyl-2-cyano-3-(2,6-difluorophenyl)prop-2-enamide

Uniqueness

(E)-N-butyl-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for targeted research and development.

Properties

IUPAC Name

(E)-N-butyl-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2O/c1-2-3-6-18-14(19)11(9-17)7-10-8-12(15)4-5-13(10)16/h4-5,7-8H,2-3,6H2,1H3,(H,18,19)/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRFVDGIVISUPP-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CC1=C(C=CC(=C1)F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)/C(=C/C1=C(C=CC(=C1)F)F)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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